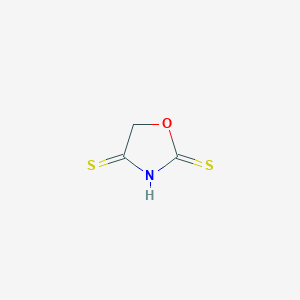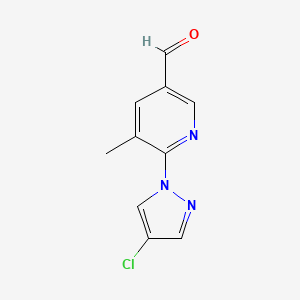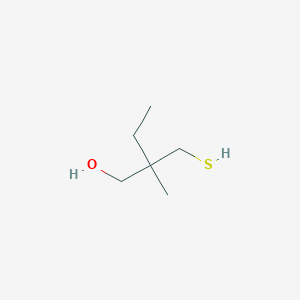
2-Methyl-2-(sulfanylmethyl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(sulfanylmethyl)butan-1-ol is an organic compound with the molecular formula C6H14OS. It is a type of alcohol that contains a sulfanylmethyl group, making it unique in its structure and properties. This compound is of interest in various fields of scientific research due to its distinctive chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(sulfanylmethyl)butan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-butene with hydrogen sulfide in the presence of a catalyst, followed by oxidation to introduce the hydroxyl group. Another method includes the reaction of 2-methyl-2-butene with thiol compounds under specific conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale chemical reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(sulfanylmethyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Methyl-2-(sulfanylmethyl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the manufacture of specialty chemicals and as a component in various industrial processes.
Mécanisme D'action
The mechanism by which 2-Methyl-2-(sulfanylmethyl)butan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanylmethyl group plays a crucial role in its reactivity and binding affinity. The compound may influence specific biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1-butanol: Similar in structure but lacks the sulfanylmethyl group.
2-Methyl-2-butanol: Another similar compound with different functional groups.
2-Methyl-2-thiobutanol: Contains a thiol group instead of a hydroxyl group.
Uniqueness
2-Methyl-2-(sulfanylmethyl)butan-1-ol is unique due to the presence of both a hydroxyl group and a sulfanylmethyl group, which confer distinct chemical and physical properties. This combination makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
70097-17-5 |
|---|---|
Formule moléculaire |
C6H14OS |
Poids moléculaire |
134.24 g/mol |
Nom IUPAC |
2-methyl-2-(sulfanylmethyl)butan-1-ol |
InChI |
InChI=1S/C6H14OS/c1-3-6(2,4-7)5-8/h7-8H,3-5H2,1-2H3 |
Clé InChI |
VSCYPYQSFODOJM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CO)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


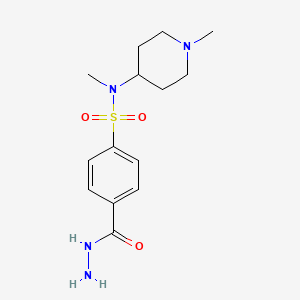

![2-Ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15242198.png)
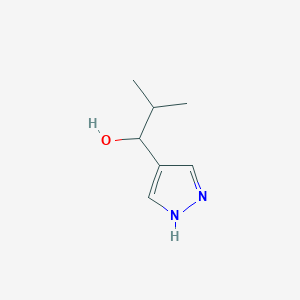

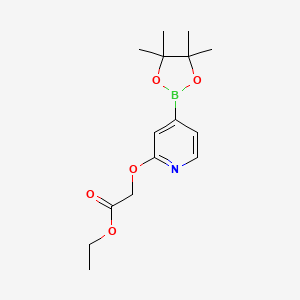
![8-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B15242226.png)
![7-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242235.png)
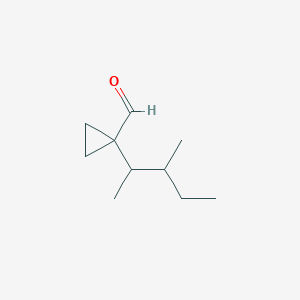
![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine](/img/structure/B15242249.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B15242266.png)
